molecular formula C22H21N5O3S2 B2596978 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1172542-26-5

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2596978
CAS No.: 1172542-26-5
M. Wt: 467.56
InChI Key: ZQIJZUMHPHDRQH-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C22H21N5O3S2 and its molecular weight is 467.56. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide tuberculosis , suggesting that this compound may also target the same organism.

Mode of Action

The exact mode of action of This compound tuberculosis . This interaction could potentially inhibit the growth of the bacteria.

Biochemical Pathways

The biochemical pathways affected by This compound tuberculosis .

Result of Action

The molecular and cellular effects of This compound tuberculosis by interfering with the cell wall biosynthesis pathway .

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They interact with various enzymes and proteins, potentially influencing biochemical reactions .

Cellular Effects

The cellular effects of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide are largely unknown. Benzothiazole derivatives have been shown to have inhibitory effects on M. tuberculosis . They may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well understood. Benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is known that benzothiazole derivatives can interact with various enzymes or cofactors .

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S2/c1-12(28)27-9-8-13-17(11-27)32-22(24-19(29)14-10-26(2)25-20(14)30-3)18(13)21-23-15-6-4-5-7-16(15)31-21/h4-7,10H,8-9,11H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIJZUMHPHDRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CN(N=C5OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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